molecular formula C13H14N2O5 B7816559 5-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxamide CAS No. 924859-12-1

5-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxamide

Cat. No.: B7816559
CAS No.: 924859-12-1
M. Wt: 278.26 g/mol
InChI Key: CDMIUDSIVRSTLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of 4,5-dihydroisoxazole derivatives, characterized by a partially saturated isoxazole ring fused with a benzodioxolylmethyl substituent. The core structure comprises a 4,5-dihydroisoxazole scaffold (a five-membered heterocycle with one oxygen and one nitrogen atom) linked to a 7-methoxy-1,3-benzodioxol-5-yl group via a methyl bridge.

Properties

IUPAC Name

5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5/c1-17-10-3-7(4-11-12(10)19-6-18-11)2-8-5-9(13(14)16)15-20-8/h3-4,8H,2,5-6H2,1H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMIUDSIVRSTLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)CC3CC(=NO3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301138976
Record name 4,5-Dihydro-5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-isoxazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301138976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924859-12-1
Record name 4,5-Dihydro-5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-isoxazolecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924859-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dihydro-5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-isoxazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301138976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxamide typically involves multiple steps. One common route starts with the preparation of the benzodioxole moiety, which can be synthesized by cyclization of catechol with dichloromethane under basic conditions . This intermediate is then reacted with formaldehyde and hydrochloric acid to introduce a chloromethyl group . The resulting compound is further reacted with an isoxazole derivative under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Key Structural Features Molecular Formula Molecular Weight Notable Substituents/Modifications Potential Implications
Target Compound 7-Methoxy-1,3-benzodioxol-5-ylmethyl, carboxamide at C3 C₁₅H₁₆N₂O₅ 316.30 Carboxamide group Enhanced hydrogen bonding; potential CNS activity due to benzodioxole moiety
Ethyl 5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxylate Ethyl ester at C3 instead of carboxamide C₁₆H₁₇NO₆ 331.31 Ester group Prodrug potential; lower polarity compared to carboxamide
3-(3-Methoxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid benzo[1,3]dioxol-5-ylamide Benzo[1,3]dioxol-5-ylamide substituent, methoxyphenyl at C3 C₁₈H₁₆N₂O₅ 340.33 Aromatic amide linkage Increased rigidity; possible kinase inhibition via planar aromatic interactions
5-((2-Chlorobenzamido)methyl)-4,5-dihydroisoxazole-3-carboxylic acid 2-Chlorobenzamido group at C5, carboxylic acid at C3 C₁₂H₁₁ClN₂O₄ 294.68 Chlorinated benzamido group Enhanced electrophilicity; potential protease inhibition
5-(2,6-Difluorophenyl)-N,N-dimethyl-4,5-dihydroisoxazole-3-carboxamide Difluorophenyl at C5, dimethylcarboxamide at C3 C₁₂H₁₂F₂N₂O₂ 266.24 Fluorine atoms, dimethylamide Improved metabolic stability; CNS penetration via fluorine substituents
{5-[(4,7-Dimethoxy-2H-1,3-benzodioxol-5-YL)methyl]-4,5-dihydro-1,2-oxazol-3-YL}methanol Additional methoxy group on benzodioxole, hydroxymethyl at C3 C₁₄H₁₇NO₆ 295.29 Dimethoxybenzodioxole, hydroxymethyl Increased hydrophilicity; potential antioxidant activity

Key Structural and Functional Insights:

Substituent Effects on Bioactivity :

  • The carboxamide group in the target compound (vs. ester or carboxylic acid in analogs) likely enhances binding to biological targets (e.g., enzymes, receptors) via hydrogen bonding .
  • Halogenation (e.g., chlorine in , fluorine in ) improves lipophilicity and metabolic stability, critical for oral bioavailability.
  • Methoxy and benzodioxole groups (common in ) are associated with CNS activity due to their ability to cross the blood-brain barrier .

Conformational Rigidity :

  • Compounds like 3-(3-Methoxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid benzo[1,3]dioxol-5-ylamide exhibit increased rigidity due to aromatic amide linkages, which may enhance selectivity for specific targets.

Synthetic Accessibility: Ethyl ester derivatives (e.g., ) are often intermediates in carboxamide synthesis, suggesting the target compound could be derived via hydrolysis or aminolysis .

Research Findings and Trends

  • Benzodioxole Derivatives: Evidence from nor-lignans (e.g., methyl rel-(1R,2S,3S)-2-(7-methoxy-1,3-benzodioxol-5-yl)-3-(2,4,5-trimethoxyphenyl)-cyclobutane-carboxylate) indicates that benzodioxole-containing compounds exhibit antioxidant and anti-inflammatory properties .
  • Isoxazole Scaffolds: Isoxazole derivatives are widely studied for antimicrobial and anticancer activity. For example, 5-amino-3-methylisoxazole analogs demonstrate significant heterocyclic diversity and bioactivity .

Biological Activity

5-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neuroprotection. The compound's structure features a benzodioxole moiety, which is known for its diverse biological properties.

Chemical Structure

The molecular formula of this compound is C13H13N2O5C_{13}H_{13}N_{2}O_{5}. Its structural components include:

  • Benzodioxole Ring : Contributes to the compound's pharmacological activity.
  • Isoxazole Ring : Associated with various biological activities including anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to benzodioxole structures. For instance, a study synthesized various benzodioxole-based derivatives and evaluated their cytotoxic effects on human cancer cell lines such as A549 (lung adenocarcinoma) and C6 (rat glioma) cells.

Key Findings :

  • Cytotoxic Effects : The compound exhibited significant cytotoxicity against A549 and C6 cells with IC50 values indicating effective concentration levels for inducing cell death.
  • Mechanism of Action : The anticancer activity was attributed to the induction of apoptosis, as evidenced by increased early and late apoptotic cell populations following treatment with the compound. Flow cytometry analysis showed that treated cells had a higher percentage of apoptotic cells compared to control groups (Table 1).
CompoundEarly Apoptotic Cells (%)Late Apoptotic Cells (%)Viability (%)
Control3.14.594.3
Compound23.712.1175.2

Neuroprotective Effects

The benzodioxole derivatives have also been investigated for their neuroprotective properties. In particular, they were evaluated for their inhibitory effects on cholinesterases (AChE and BuChE), which are crucial in neurodegenerative diseases like Alzheimer's.

Research Insights :

  • Compounds did not show significant inhibition of cholinesterases, suggesting that their anticancer activity may not correlate with neuroprotective mechanisms through cholinesterase inhibition .

Case Studies

  • Synthesis and Evaluation of Benzodioxole Derivatives :
    • A series of derivatives were synthesized and tested for their anticancer effects. The most promising compound demonstrated a strong inhibitory effect on DNA synthesis in A549 cells and induced mitochondrial membrane potential disruption .
  • Apoptosis Induction :
    • In a controlled experiment, the compound was shown to increase apoptotic markers significantly when compared to untreated cells, indicating its potential as an effective anticancer agent .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Apoptosis Pathways : The compound may activate intrinsic apoptotic pathways leading to cell death.
  • DNA Synthesis Inhibition : It may interfere with DNA replication processes in cancerous cells.

Q & A

Advanced Question: How can researchers optimize reaction conditions to address yield variability in multi-step synthesis of this compound?

Methodological Answer:

  • Basic: The compound’s synthesis typically involves coupling a substituted benzodioxole moiety with a dihydroisoxazole-carboxamide scaffold. Key steps include cyclization reactions (e.g., Bischler-Napieralski conditions for oxazole formation) and functional group protection/deprotection strategies, as seen in analogous oxazole syntheses .
  • Advanced: Yield optimization requires systematic parameter testing, such as varying catalysts (e.g., Pd/C or Ni-based), solvent polarity (DMF vs. THF), and temperature gradients. For example, highlights discrepancies in mass spectrometry (MS) data between theoretical and experimental values, suggesting impurities or side reactions. Researchers should employ real-time monitoring (e.g., TLC or HPLC) and design-of-experiment (DoE) frameworks to identify critical factors affecting yield .

Basic Question: What spectroscopic techniques are recommended for structural elucidation of this compound?

Advanced Question: How can conflicting spectral data (e.g., HRMS or NMR) be resolved during characterization?

Methodological Answer:

  • Basic: Use a combination of 1H^1H-/13C^{13}C-NMR to confirm substituent positions, high-resolution mass spectrometry (HRMS) for molecular weight validation, and IR spectroscopy to identify functional groups (e.g., carboxamide C=O stretch) .
  • Advanced: Discrepancies in HRMS (e.g., observed vs. calculated [M+1]+^+) may arise from isotopic impurities or adduct formation. To resolve this, perform isotopic pattern analysis and compare with computational predictions (e.g., using MestReNova). For NMR, employ 2D techniques (COSY, HSQC) to distinguish overlapping signals, as demonstrated in ’s resolution of C18H17NO3 structural ambiguity .

Basic Question: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Advanced Question: How should researchers design dose-response studies to validate hypothesized mechanisms of action (e.g., enzyme inhibition)?

Methodological Answer:

  • Basic: Start with broad-spectrum assays:
    • Enzyme inhibition: Fluorescence-based assays (e.g., trypsin-like proteases) using fluorogenic substrates.
    • Cytotoxicity: MTT or resazurin assays in cancer cell lines (e.g., HepG2 or MCF-7) .
  • Advanced: For dose-response studies, use a logarithmic concentration range (1 nM–100 µM) with triplicate replicates. Include positive controls (e.g., staurosporine for apoptosis) and validate target engagement via Western blot (e.g., caspase-3 cleavage). Adjust experimental parameters based on solubility limits (e.g., DMSO concentration ≤0.1%) to avoid artifacts .

Basic Question: What computational tools are used to predict this compound’s physicochemical properties?

Advanced Question: How can molecular dynamics (MD) simulations improve understanding of its binding interactions with target proteins?

Methodological Answer:

  • Basic: Tools like SwissADME predict logP, solubility, and drug-likeness. Quantum mechanical calculations (e.g., Gaussian) estimate electrostatic potential surfaces for reactive sites .
  • Advanced: MD simulations (e.g., GROMACS) can model ligand-protein binding kinetics. For instance, dock the compound into a homology-modeled active site (e.g., COX-2) and simulate over 100 ns to assess stability. Compare binding free energies (MM/PBSA) with experimental IC50 values to validate predictions .

Basic Question: What safety protocols are essential for handling this compound in the lab?

Advanced Question: How can researchers mitigate hazards during scale-up synthesis (e.g., exothermic reactions)?

Methodological Answer:

  • Basic: Follow GHS Category 4 guidelines (acute toxicity): Use fume hoods, nitrile gloves, and safety goggles. Store in airtight containers at 2–8°C, away from ignition sources .
  • Advanced: For scale-up, conduct calorimetry (e.g., RC1e) to monitor heat flow. Implement cooling jackets and inert atmospheres (N2/Ar) during exothermic steps. Include emergency quenching protocols (e.g., acetic acid neutralization for base-sensitive intermediates) .

Basic Question: How is this compound’s stability assessed under varying storage conditions?

Advanced Question: What analytical methods detect degradation products, and how are they quantified?

Methodological Answer:

  • Basic: Accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV monitoring. Assess degradation via peak area loss .
  • Advanced: Use LC-MS/MS to identify degradation products (e.g., hydrolysis of the isoxazole ring). Quantify using external standards and validate method precision (RSD ≤2%). For photostability, expose to UV light (ICH Q1B) and track λmax shifts .

Basic Question: What pharmacological targets are hypothesized for this compound?

Advanced Question: How can researchers integrate this compound’s study into broader neuropharmacological or anticancer frameworks?

Methodological Answer:

  • Basic: Structural analogs (e.g., benzodioxole derivatives) suggest potential as serotonin receptor modulators or kinase inhibitors. Preliminary docking studies may prioritize targets like 5-HT2A or PI3K .
  • Advanced: Link to neuropharmacology by testing in zebrafish models (e.g., behavioral assays for anxiolytic activity). For anticancer research, use patient-derived xenografts (PDX) to evaluate efficacy in vivo. Align findings with established pathways (e.g., apoptosis or angiogenesis) using pathway enrichment analysis (IPA software) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.